molecular formula C5H6F2IN3 B10901536 1-(2,2-difluoroethyl)-4-iodo-1H-pyrazol-3-amine

1-(2,2-difluoroethyl)-4-iodo-1H-pyrazol-3-amine

Cat. No.: B10901536
M. Wt: 273.02 g/mol
InChI Key: GNIFUZWOQOYKKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,2-Difluoroethyl)-4-iodo-1H-pyrazol-3-amine is a synthetic organic compound characterized by the presence of a pyrazole ring substituted with a difluoroethyl group and an iodine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-difluoroethyl)-4-iodo-1H-pyrazol-3-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Difluoroethyl Group: The difluoroethyl group can be introduced via nucleophilic substitution reactions using difluoroethyl halides.

    Iodination: The iodination of the pyrazole ring can be achieved using iodine or iodinating agents such as N-iodosuccinimide (NIS) under mild conditions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(2,2-Difluoroethyl)-4-iodo-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the iodine atom.

    Coupling Reactions: The iodine atom allows for cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products:

    Substitution Products: Various substituted pyrazoles.

    Oxidation Products: Pyrazole oxides.

    Reduction Products: Deiodinated pyrazoles.

    Coupling Products: Biaryl or heteroaryl compounds.

Scientific Research Applications

1-(2,2-Difluoroethyl)-4-iodo-1H-pyrazol-3-amine has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting kinase enzymes or other proteins involved in disease pathways.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Chemical Biology: It serves as a probe for studying biological processes involving pyrazole-containing molecules.

    Agricultural Chemistry: Potential use in the synthesis of agrochemicals, such as herbicides or fungicides.

Mechanism of Action

The mechanism of action of 1-(2,2-difluoroethyl)-4-iodo-1H-pyrazol-3-amine depends on its specific application:

    Medicinal Chemistry: It may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The difluoroethyl group can enhance binding affinity and selectivity, while the iodine atom can facilitate metabolic stability.

    Materials Science: The compound’s electronic properties can be exploited in the design of semiconductors or other functional materials.

Comparison with Similar Compounds

    1-(2,2-Difluoroethyl)-3-iodo-1H-pyrazole: Similar structure but different substitution pattern.

    4-Iodo-1H-pyrazol-3-amine: Lacks the difluoroethyl group.

    1-(2,2-Difluoroethyl)-4-bromo-1H-pyrazol-3-amine: Bromine instead of iodine.

Uniqueness: 1-(2,2-Difluoroethyl)-4-iodo-1H-pyrazol-3-amine is unique due to the combination of the difluoroethyl group and iodine atom, which confer distinct chemical reactivity and potential biological activity. The difluoroethyl group can enhance lipophilicity and metabolic stability, while the iodine atom allows for versatile synthetic modifications.

Properties

Molecular Formula

C5H6F2IN3

Molecular Weight

273.02 g/mol

IUPAC Name

1-(2,2-difluoroethyl)-4-iodopyrazol-3-amine

InChI

InChI=1S/C5H6F2IN3/c6-4(7)2-11-1-3(8)5(9)10-11/h1,4H,2H2,(H2,9,10)

InChI Key

GNIFUZWOQOYKKG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NN1CC(F)F)N)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.